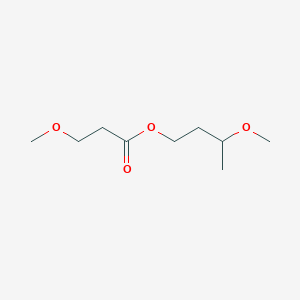
3-Methoxybutyl 3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl 3-methoxypropanoate is an organic compound with the molecular formula C9H18O4. It is an ester formed from the reaction of 3-methoxybutanol and 3-methoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 3-methoxypropanoate typically involves the esterification reaction between 3-methoxybutanol and 3-methoxypropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methoxybutanol and 3-methoxypropanoic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: 3-Methoxybutanol and 3-methoxypropanoic acid.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Methoxybutyl 3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 3-methoxypropanoate primarily involves its hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the formation of 3-methoxybutanol and 3-methoxypropanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropanoate: An ester with a similar structure but different alkoxy group.
Ethyl 3-methoxypropanoate: Another ester with a different alkoxy group.
3-Methoxybutyl acetate: An ester with a different carboxylate group.
Uniqueness
3-Methoxybutyl 3-methoxypropanoate is unique due to its specific combination of 3-methoxybutanol and 3-methoxypropanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including organic synthesis and industrial production.
Biological Activity
3-Methoxybutyl 3-methoxypropanoate is an ester compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₈O₄
- Molecular Weight : 174.24 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, which may be beneficial in treating certain diseases.
- Receptor Modulation : It has been suggested that this compound may modulate receptor activity, influencing signal transduction pathways within cells.
- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effectiveness of various esters, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
Properties
CAS No. |
7249-04-9 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-methoxybutyl 3-methoxypropanoate |
InChI |
InChI=1S/C9H18O4/c1-8(12-3)4-7-13-9(10)5-6-11-2/h8H,4-7H2,1-3H3 |
InChI Key |
MVGQTFDWKAKTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















